molecular formula C10H11BrClN3 B2900300 3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride CAS No. 1185483-92-4

3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride

Cat. No.: B2900300
CAS No.: 1185483-92-4
M. Wt: 288.57
InChI Key: BTDGUVGTIQHESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride is a halogenated aromatic compound featuring a pyrazole core substituted with a bromine atom at the 4-position, linked via a methylene bridge to an aniline moiety, and stabilized as a hydrochloride salt. According to Enamine Ltd’s catalogue, it has a molecular weight of 334.65 g/mol and a CAS registry number 1049752-43-3 . This compound serves as a versatile building block in medicinal and agrochemical synthesis, leveraging its reactive aniline and brominated pyrazole groups for further functionalization.

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3.ClH/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8;/h1-5,7H,6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDGUVGTIQHESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with 3-chloromethyl aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 4-position of the pyrazole ring undergoes substitution reactions, enabling derivatization. Key examples include:

Sandmeyer Reaction
In a patent describing ruxolitinib intermediate synthesis (CN107674026B), bromine introduction via diazotization/Sandmeyer methods was demonstrated . While the compound already contains bromine, reverse engineering suggests potential for displacement:

  • Reagents : CuBr, HBr (48% in acetic acid), NaNO₂
  • Conditions : 0–5°C → room temperature → 60–65°C
  • Yield : 82.6% (for analogous bromination)

Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling can replace bromine with aryl/heteroaryl groups:

SubstrateCatalystLigandBaseSolventYield
Pyrazole bromide Pd/CTHF82.6%

Diazotization and Subsequent Reactions

The aniline group undergoes diazotization, enabling diverse transformations:

Diazonium Salt Formation

  • Reagents : NaNO₂, HCl (0–5°C)
  • Applications : Azo coupling, Sandmeyer reactions, or Schiemann reaction for fluorine substitution.

Azo Coupling
Electrophilic aromatic substitution with activated aromatics (e.g., phenols):

  • Example : Formation of sulfonamide derivatives with antimicrobial activity (EC₅₀ = 3.6–11.5 μM for YFV inhibition) .

Reductive Amination and Alkylation

The primary amine participates in reductive amination or alkylation:

Reductive Amination

  • Substrates : Aldehydes/ketones (e.g., pyrazole carbaldehydes)
  • Reagents : NaBH₃CN, Hantzsch ester
  • Yield : 70–90% (for structurally related compounds)

N-Alkylation

  • Alkylating Agents : Alkyl halides, sulfonating reagents
  • Example : Synthesis of sulfonamide derivatives (CC₅₀ > 100 μM in cytotoxicity assays) .

Catalytic Hydrogenation

The pyrazole ring and aniline group can undergo selective hydrogenation:

Pyrazole Ring Hydrogenation

  • Catalyst : Pd/C (1–20 bar H₂)
  • Conditions : 25–60°C, 4–20 hours
  • Outcome : Saturation of the pyrazole ring while preserving the aniline group .

Oxidation Reactions

Methylene Bridge Oxidation

  • Reagents : KMnO₄ (acidic/neutral conditions)
  • Product : Ketone derivative (theoretical; analogous to pyrazole-methyl oxidation).

Biological Activity and Mechanistic Insights

While not direct chemical reactions, the compound interacts with biological targets:

  • Antiviral Activity : EC₅₀ = 3.6–11.5 μM against Yellow Fever Virus (YFV) .
  • Mechanism : Pyrazole ring binding to viral polymerases; aniline group enhancing membrane permeability .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsYield/OutcomeReference
Bromine substitutionCuBr, HBr, NaNO₂, 60–65°C82.6%
Reductive aminationHantzsch ester, RT70–90%
Catalytic hydrogenationPd/C, H₂ (1–20 bar), 25–60°CFull pyrazole reduction
Diazonium salt formationNaNO₂, HCl, 0–5°CAzo dye synthesis

Scientific Research Applications

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline, particularly its hydrochloride form, is a chemical compound of interest in medicinal chemistry due to its potential biological activities. The compound features a bromine atom attached to a pyrazole ring and an aniline moiety, giving it unique chemical properties. Research indicates that this compound has potential applications across various fields, especially in medicinal chemistry and drug development.

Scientific Research Applications

Antimicrobial and Anticancer Properties: 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline has been investigated for its antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the pyrazole ring enhances its reactivity and binding affinity, contributing to its biological effects.

Pharmaceutical Intermediate: The compound has been explored as a pharmaceutical intermediate with potential therapeutic applications. Studies on interaction mechanisms reveal that 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline can modulate enzyme activity and receptor binding. Its unique structure aids in its specificity towards certain biological targets, enhancing its efficacy in medicinal applications.

Ligand in Catalytic Reactions: Aniline compounds with a pyrazole ring, such as 3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride, can be used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Synthesis: The synthesis of 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline typically involves several chemical reactions, with industrial methods potentially using advanced techniques such as continuous flow reactors to optimize yields and purity. Common reagents used in these reactions include sodium hydride for substitution, potassium permanganate for oxidation, and palladium catalysts for coupling reactions.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Functional Groups
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride C10H11BrN3·HCl* 334.65 1049752-43-3 Not reported Aniline, pyrazole, Br, HCl
4-(4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (16) C25H24Br2N4O3S 620.36 Not provided 200–201 Sulfonamide, C=O, Br, pyrazole
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline (3) C23H19ClFN3O 407.87 Not provided Not reported Aniline, pyrazole, Cl, F, OMe

*Theoretical formula based on structure; reported molecular weight (334.65) suggests possible discrepancies.

Key Observations:

Substituent Effects :

  • The target compound’s bromine atom at the pyrazole 4-position enhances electrophilic substitution reactivity compared to chlorine or methoxy substituents in analogues .
  • Sulfonamide groups (e.g., in Compound 16) improve aqueous solubility and mimic biological motifs common in enzyme inhibitors, unlike the target’s aniline group, which favors nucleophilic coupling .

Hybrid Architectures :

  • Compound 16 integrates a tetrahydroindole moiety , broadening π-stacking interactions in protein binding, while the target’s simpler structure prioritizes synthetic flexibility .

Physicochemical and Functional Properties

  • Melting Points : The target compound lacks reported data, but analogues with sulfonamide groups (e.g., Compound 16) exhibit higher melting points (200–201°C) due to hydrogen bonding and crystallinity .
  • Solubility : The hydrochloride salt form of the target compound likely enhances polar solvent solubility compared to neutral analogues like Compound 3.
  • Spectroscopy: IR and NMR data for analogues (e.g., C=O at 1653 cm⁻¹ in Compound 16 ) highlight diagnostic peaks absent in the target, which would instead show NH3+ and pyrazole C-Br stretches.

Biological Activity

3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C10H10BrN3HClC_{10}H_{10}BrN_3\cdot HCl. Its structure features a bromine atom on the pyrazole ring, which is critical for its biological activity. The compound serves as a building block in organic synthesis and is investigated for various biological applications, particularly in antimicrobial and anticancer research .

The biological activity of 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing it to modulate biological pathways effectively. This compound can affect cellular signaling processes, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .

Antimicrobial Activity

Research indicates that 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride exhibits significant antimicrobial properties. In studies assessing its Minimum Inhibitory Concentration (MIC), it demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The MIC values reported range from 0.5 µg/mL to 2 µg/mL depending on the bacterial strain tested .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Enterococcus faecalis1.0
Klebsiella pneumoniae2.0

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on different cancer cell lines. Notably, it has been shown to induce apoptosis in MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating significant potency.

Cell Line IC50 (µM)
MCF712.50
A54926.00
SF-26842.30

The compound's mechanism in cancer cells often involves the disruption of cellular signaling pathways associated with proliferation and survival .

Study on Anticancer Properties

In a study evaluating the anticancer effects of pyrazole derivatives, 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride was identified as a potent inhibitor of Aurora-A kinase, an important target in cancer therapy. The study reported an IC50 value of 0.16 µM, suggesting strong potential for therapeutic development against various cancers .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of this compound against resistant bacterial strains. The findings highlighted its effectiveness against MRSA and other Gram-positive bacteria, reinforcing its potential application in treating infections caused by resistant pathogens .

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, such as 4-(trifluoromethyl)aniline derivatives and N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline, 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride shows unique properties due to its specific substitution pattern. This uniqueness contributes to its enhanced biological activities, making it a valuable candidate for further research.

Compound Activity Type IC50/MIC Values
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline HClAnticancerIC50 = 12.50 µM
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineAnticancerIC50 = 17.82 mg/mL
4-(trifluoromethyl)aniline derivativesAntimicrobialMIC = 2 µg/mL

Q & A

Q. What are the common synthetic routes for 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline hydrochloride?

The synthesis typically involves two key steps:

  • Chloromethylation of aniline derivatives : Reacting aniline with formaldehyde and HCl in the presence of a catalyst (e.g., ZnCl₂) to introduce the chloromethyl group .
  • Substitution with 4-bromo-1H-pyrazole : The chloromethyl intermediate undergoes nucleophilic substitution with 4-bromo-1H-pyrazole to form the target compound, followed by HCl treatment to yield the hydrochloride salt . Purity is confirmed via HPLC (>98%) and NMR (e.g., δ ~4.5 ppm for the CH₂ linker) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using synchrotron or lab-based diffractometers. The refinement process employs SHELXL (v.2015+), which optimizes parameters like thermal displacement and bond angles. Key metrics include R-factor (<5%) and goodness-of-fit (~1.0) .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify the pyrazole ring (δ 7.5–8.2 ppm for aromatic protons) and the aniline NH₂ group (δ 5.1–5.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 252.11 for [C₁₀H₁₀BrN₃]⁺) .
  • IR : Bands at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyrazole) validate functional groups .

Q. What are the primary applications of this compound in academic research?

  • Pharmaceutical development : As a building block for anticancer agents (e.g., kinase inhibitors) due to its pyrazole-aniline scaffold .
  • Chemical biology : Used to study protein-ligand interactions via fluorescent tagging or cross-linking strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data?

Discrepancies (e.g., bond length mismatches) arise from dynamic vs. static structures. Solutions include:

  • Variable-temperature NMR : Assess conformational flexibility in solution.
  • DFT calculations : Compare experimental SC-XRD geometry with optimized structures (software: Gaussian, ORCA) .
  • Multi-technique validation : Use IR and Raman spectroscopy to cross-check vibrational modes .

Q. What strategies enhance the bioavailability of derivatives in pharmacological studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., -SO₃H) to the aniline moiety to improve solubility .
  • Salt formation : Hydrochloride salts (as in the parent compound) increase stability and aqueous solubility .
  • Prodrug design : Mask the NH₂ group with enzymatically cleavable protectors (e.g., acetyl) .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

The 4-bromo group on pyrazole acts as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki reactions : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) to diversify the scaffold .
  • Mechanistic insight : Bromine’s electronegativity lowers the LUMO energy, facilitating oxidative addition to Pd(0) .

Q. What computational methods predict binding affinity to cancer-related targets?

  • Molecular docking (AutoDock Vina, Glide) : Models interactions with kinases (e.g., EGFR) by aligning the pyrazole ring in the ATP-binding pocket .
  • QSAR studies : Correlate substituent effects (e.g., Br vs. Cl) with IC₅₀ values from enzymatic assays .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS) to identify metabolic instability .
  • Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to rule out non-specific binding .
  • Formulation optimization : Encapsulate derivatives in liposomes to enhance in vivo efficacy .

Methodological Tables

Table 1. Key Spectroscopic Data for Characterization

TechniqueCritical Peaks/DataFunctional Group Identified
1^1H NMRδ 7.8 ppm (s, 1H, pyrazole-H)Pyrazole ring
13^13C NMRδ 145.2 ppm (C-Br)Bromine substitution
HRMSm/z 252.11 ([M]⁺)Molecular ion

Table 2. Optimization of Suzuki Coupling Conditions

CatalystYield (%)Byproduct FormationReference
Pd(PPh₃)₄85<5%
PdCl₂(dppf)7212%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.